molecular formula C18H31N4Na3O9 B15352737 Calcobutrol Sodium Salt

Calcobutrol Sodium Salt

Cat. No.: B15352737
M. Wt: 516.4 g/mol
InChI Key: SPNBDGMGQLOREA-OLVQSPPGSA-K
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Description

. It is primarily used as a contrast agent for Magnetic Resonance Imaging (MRI) and is a component of Gadavist. This compound is known for its ability to enhance the visibility of internal structures in MRI scans, particularly in detecting areas with disrupted blood-brain barriers and abnormal vascularity of the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired complex.

Industrial Production Methods

Industrial production of Calcobutrol Sodium Salt involves large-scale synthesis using reactors that maintain precise conditions to achieve high purity and yield. The process includes purification steps to remove any impurities and ensure the final product meets the required standards for medical use.

Chemical Reactions Analysis

Types of Reactions

Calcobutrol Sodium Salt undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation states of gadolinium.

  • Reduction: : Reduction reactions can be used to modify the oxidation state of gadolinium within the complex.

  • Substitution: : Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to substitute the hydroxyl groups.

Major Products Formed

The major products formed from these reactions include different gadolinium complexes with varying oxidation states and substituted derivatives of this compound.

Scientific Research Applications

Calcobutrol Sodium Salt has several scientific research applications, including:

  • Chemistry: : Used in the study of gadolinium chemistry and the development of new chelating agents.

  • Biology: : Employed in biological imaging techniques to visualize cellular structures and processes.

  • Medicine: : Utilized as a contrast agent in MRI to diagnose and monitor various medical conditions, particularly those involving the central nervous system.

  • Industry: : Applied in the production of MRI contrast agents and other diagnostic imaging products.

Mechanism of Action

Calcobutrol Sodium Salt exerts its effects by enhancing the contrast in MRI scans. The gadolinium ion within the complex interacts with water molecules, altering the relaxation times of protons in the body's tissues. This interaction improves the visibility of internal structures, allowing for more accurate diagnosis and monitoring of medical conditions.

Molecular Targets and Pathways Involved

The primary molecular target of this compound is the water molecules in the body's tissues. The gadolinium ion interacts with these water molecules, affecting the proton relaxation times and enhancing the contrast in MRI images.

Comparison with Similar Compounds

Calcobutrol Sodium Salt is compared with other similar compounds, such as:

  • Gadobutrol: : Another gadolinium-based contrast agent used in MRI.

  • Gadopentetate Dimeglumine: : A commonly used MRI contrast agent with a different chemical structure.

  • Gadoteridol: : Another gadolinium-based contrast agent with distinct properties.

This compound is unique in its macrocyclic structure and polyhydroxylated nature, which contribute to its stability and effectiveness as an MRI contrast agent.

Conclusion

This compound is a valuable compound in the field of medical imaging, particularly for MRI. Its unique chemical properties and applications make it an essential tool for diagnosing and monitoring various medical conditions. The compound's synthesis, reactions, and applications highlight its importance in both scientific research and clinical practice.

Properties

Molecular Formula

C18H31N4Na3O9

Molecular Weight

516.4 g/mol

IUPAC Name

trisodium;2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

InChI

InChI=1S/C18H34N4O9.3Na/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;;/q;3*+1/p-3/t14-,15-;;;/m1.../s1

InChI Key

SPNBDGMGQLOREA-OLVQSPPGSA-K

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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